(5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one
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Overview
Description
The compound (5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one is a synthetic organic molecule characterized by its unique structure, which includes a pyrazole ring, an imidazolidinone core, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethyl-1-phenyl-1H-pyrazole and ethyl isothiocyanate.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.
Purification Techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imidazolidinone ring can yield various reduced derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like halogens or nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced imidazolidinone derivatives.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Anti-inflammatory Agents: The compound’s structure suggests it could be modified to enhance anti-inflammatory activity.
Industry
Pharmaceuticals: Potential use in drug development due to its bioactive properties.
Agriculture: Possible applications as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. For example:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
(5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-thioxoimidazolidin-4-one: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.
Uniqueness
The presence of the ethyl group in (5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one may enhance its lipophilicity, affecting its solubility and interaction with biological membranes, thus distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H18N4OS |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H18N4OS/c1-4-20-16(22)15(18-17(20)23)10-14-11(2)19-21(12(14)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3,(H,18,23)/b15-10- |
InChI Key |
WTYTWPLYFHOVNX-GDNBJRDFSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N(N=C2C)C3=CC=CC=C3)C)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N(N=C2C)C3=CC=CC=C3)C)NC1=S |
Origin of Product |
United States |
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